![molecular formula C24H20ClN3O2S B2764632 2-(benzylthio)-5-(4-chlorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537043-17-7](/img/structure/B2764632.png)
2-(benzylthio)-5-(4-chlorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylthio)-5-(4-chlorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C24H20ClN3O2S and its molecular weight is 449.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on similar compounds has focused on synthesizing novel heterocyclic compounds through various chemical reactions. For example, cyclokondensation of substituted diones with o-phenylenediamine has led to the formation of quinoxaline derivatives and their further cyclization to various heterocyclic compounds under different conditions. These synthetic pathways are crucial for developing new materials with potential applications in pharmaceuticals and materials science (Terpetschnig et al., 1988).
Organic Electronics and Semiconductors
Compounds with quinone moieties, similar to the target compound, have been explored for their applications in organic electronics. For instance, derivatives incorporating quinone units have shown promise as n-type organic semiconductors for organic field-effect transistors (OFETs). These compounds exhibit high electron affinity, efficient charge-carrier injection, air stability, and good electron mobilities due to their deep LUMO levels and columnar structures, highlighting their potential in developing air-stable n-type OFETs (Mamada et al., 2010).
Catalysis and Multicomponent Reactions
L-proline catalyzed multicomponent reactions have been employed to synthesize diverse heterocyclic compounds efficiently. These reactions offer advantages such as no need for column chromatography, simplicity, metal-free conditions, and applicability to various aldehydes, demonstrating a versatile method for synthesizing complex heterocyclic structures in good to excellent yields (Karamthulla et al., 2014).
Electronic Materials
The synthesis and study of electronic properties of compounds related to the target compound have led to the development of materials with potential applications in organic light-emitting devices (OLEDs) and other electronic applications. For example, dibenzothiophene derivatives with quinoxaline and pyrazine moieties have been synthesized and characterized for their electron mobilities, serving as effective electron-transport materials for OLEDs. These studies contribute to the advancement of materials science, particularly in the development of more efficient and stable electronic devices (Huang et al., 2006).
Propiedades
IUPAC Name |
2-benzylsulfanyl-5-(4-chlorophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2S/c25-16-11-9-15(10-12-16)19-20-17(7-4-8-18(20)29)26-22-21(19)23(30)28-24(27-22)31-13-14-5-2-1-3-6-14/h1-3,5-6,9-12,19H,4,7-8,13H2,(H2,26,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTXLLNOTVPMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4)C5=CC=C(C=C5)Cl)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

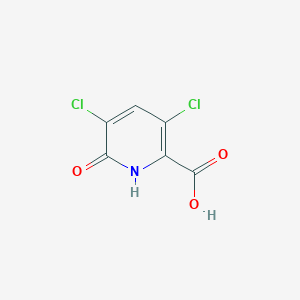
![(Z)-4-((2-(4-ethoxyphenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)-2-methoxyphenyl acetate](/img/structure/B2764550.png)
![N-Methyl-1-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2764551.png)
![3-[3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2764552.png)
![Ethyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2764555.png)
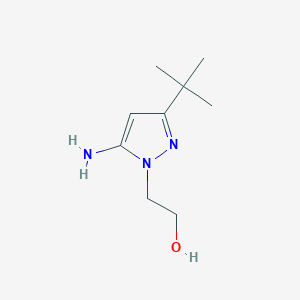
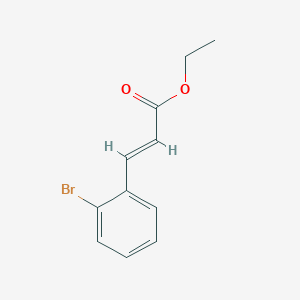
![3-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2764558.png)

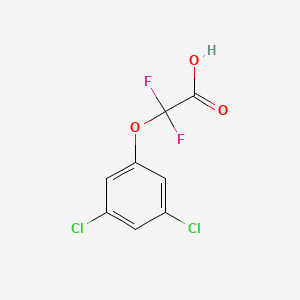
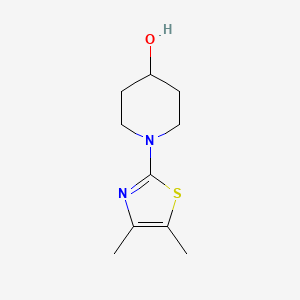
![3,4-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2764568.png)
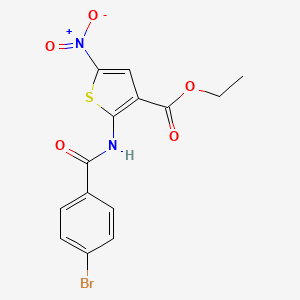
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2764572.png)